

What is the chemical structure of MK-2894?

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Compound of Interest

Compound Name: MK-2894

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An In-depth Technical Guide to **MK-2894**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-2894 is a potent, selective, and orally active antagonist of the prostaglandin E2 (PGE2) E prostanoid receptor 4 (EP4).^[1] Identified by the chemical name 4-{1-[(2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, this small molecule has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.^{[1][2]} Its high affinity and selectivity for the EP4 receptor make it a valuable tool for investigating the role of the PGE2/EP4 signaling pathway in pathophysiology and a potential therapeutic alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and coxibs, with a more favorable gastrointestinal tolerability profile.^{[2][3]} This document provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological data, and key experimental protocols related to **MK-2894**.

Chemical Structure and Properties

MK-2894 is a synthetic organic compound belonging to the thiophene carboxamide class.^[4] Its structure is characterized by a central thiophene ring, a cyclopropyl-benzoic acid moiety, and a trifluoromethylbenzyl group.

- IUPAC Name: 4-{1-[(2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid^{[1][2]}

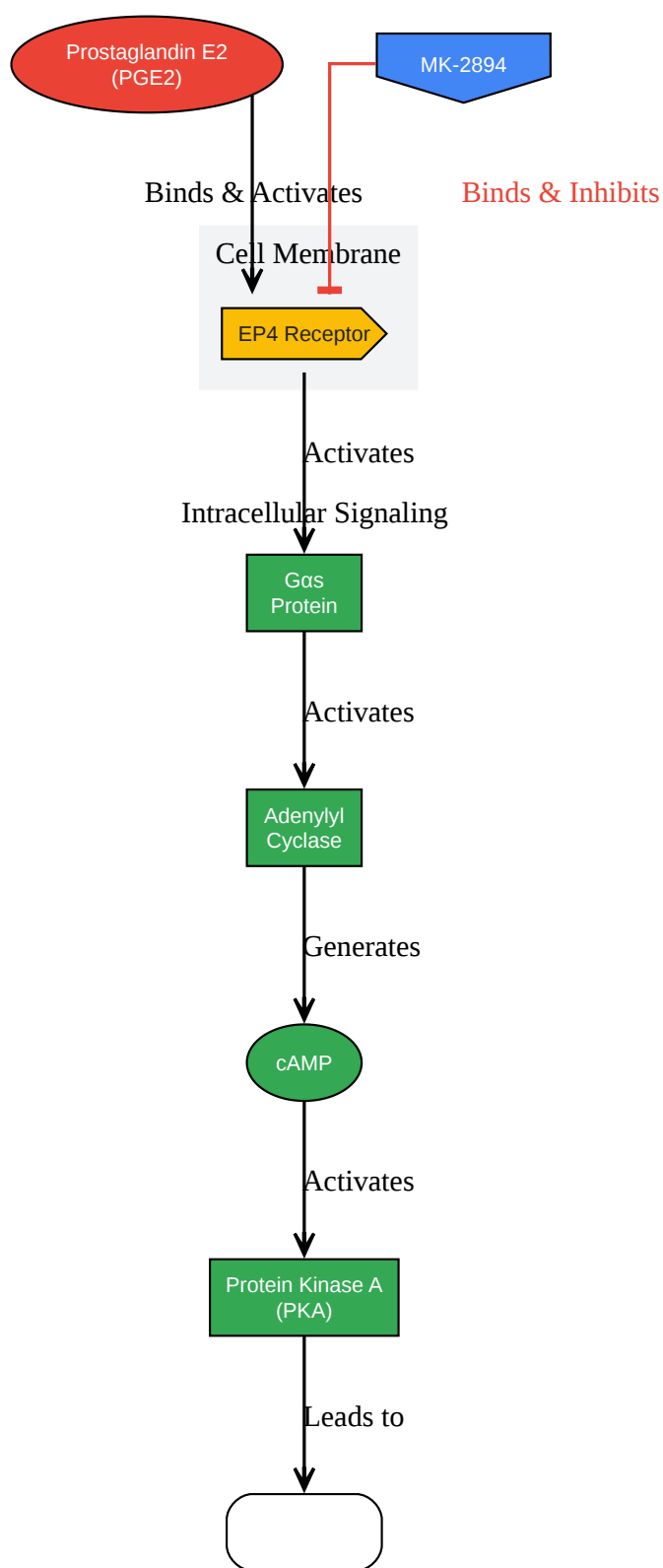
- CAS Number: 1006036-87-8[1]
- Molecular Formula: C₂₆H₂₄F₃NO₃S[5]
- Molecular Weight: 473.51 g/mol [5]
- SMILES: Cc1sc(c(C(=O)NC2(CC2)c2ccc(C(O)=O)cc2)c1C)Cc1ccc(cc1)C(F)(F)F[6]

Mechanism of Action

MK-2894 functions as a competitive antagonist at the EP4 receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for this receptor is prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[7][8]

The EP4 receptor primarily couples to the G_{αs} protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][9][10] This signaling cascade is involved in mediating inflammatory responses.[11] Unlike other prostanoid receptors, the EP4 receptor can also couple to alternative pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[9][10][11] By binding to the EP4 receptor with high affinity, **MK-2894** blocks the binding of PGE2, thereby inhibiting these downstream signaling events and exerting its anti-inflammatory and analgesic effects.[7]

Below is a diagram illustrating the PGE2/EP4 signaling pathway and the inhibitory point of **MK-2894**.



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PGE2/EP4 signaling pathway and **MK-2894** inhibition.

Pharmacological Data

The potency, selectivity, and pharmacokinetic profile of **MK-2894** have been characterized in various preclinical studies.

In Vitro Potency and Selectivity

MK-2894 is a high-affinity, full antagonist of the EP4 receptor.^[1] Its potency has been quantified through binding and functional assays.

Parameter	Species	Cell Line	Value	Reference
Binding Affinity (K _i)	Human	HEK 293 (EP4 expressing)	0.56 nM	^[1] ^[3]
Functional Potency (IC ₅₀)	Human	HEK 293 (EP4 expressing)	2.5 nM	^[1] ^[3]
Functional Potency (IC ₅₀)	Human	HWB cells	11 nM	^[1]

In Vivo Pharmacokinetics

The pharmacokinetic properties of **MK-2894** have been evaluated in multiple species, demonstrating its suitability for oral administration.

Species	Dose (p.o.)	Dose (i.v.)	Bioavailability (F)	Clearance (CL)	V _{dss}	T _½	C _{max}	Reference
Dog	5 mg/kg	1 mg/kg	32%	23 mL/min/kg	0.91 L/kg	8.8 h	3.3 μM	^[1]
Mouse	20 mg/kg	5 mg/kg	21%	23 mL/min/kg	7.6 L/kg	15 h	1.4 μM	^[1]

In Vivo Efficacy

MK-2894 has shown potent anti-inflammatory and anti-nociceptive effects in rodent models of arthritis and acute inflammation.

Model	Species	Endpoint	Dosing Regimen	Efficacy	Reference
Adjuvant-Induced Arthritis (AIA)	Rat	Chronic Paw Swelling (Primary & Secondary)	0.1-10 mg/kg/day (p.o.) for 5 days	ED50 = 0.02 mg/kg/day	[1]
Adjuvant-Induced Arthritis (AIA)	Rat	Secondary Paw Swelling	0.1 mg/kg/day (p.o.)	ED100 (Complete Inhibition)	[1]
Carrageenan-Induced Hyperalgesia	Rat	Mechanical Pain Response	0.1-10 mg/kg (p.o.), single dose	ED50 = 0.36 mg/kg	[1] [3]

Key Experimental Protocols

The following sections detail the methodologies used to characterize **MK-2894**.

Protocol: EP4 Receptor Binding Assay

- Objective: To determine the binding affinity (K_i) of **MK-2894** for the human EP4 receptor.
- Materials:
 - Membranes from HEK 293 cells overexpressing the human EP4 receptor.[\[3\]](#)
 - Radioligand (e.g., $[^3H]$ PGE2).
 - **MK-2894** test compound at various concentrations.
 - Assay buffer (e.g., Tris-HCl with $MgCl_2$).

- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - Incubate the cell membranes with a fixed concentration of [3H]PGE2 and varying concentrations of **MK-2894**.
 - Allow the reaction to reach equilibrium.
 - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove non-specific binding.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the K_i value from the IC_{50} of displacement using the Cheng-Prusoff equation.

Protocol: PGE2-Induced cAMP Accumulation Assay

- Objective: To measure the functional antagonist activity of **MK-2894** by its ability to inhibit PGE2-stimulated cAMP production.[\[1\]](#)
- Materials:
 - HEK 293 cells expressing the human EP4 receptor.[\[1\]](#)
 - Prostaglandin E2 (PGE2).
 - **MK-2894** test compound at various concentrations.
 - Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Cell lysis buffer.
 - cAMP detection kit (e.g., HTRF, ELISA).

- Procedure:
 - Plate HEK-293-hEP4 cells in multi-well plates and allow them to adhere.
 - Pre-incubate the cells with varying concentrations of **MK-2894** in the presence of a phosphodiesterase inhibitor.
 - Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80).
 - Incubate for a defined period to allow for cAMP accumulation.
 - Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
 - Determine the IC50 value by plotting the inhibition of cAMP production against the concentration of **MK-2894**.

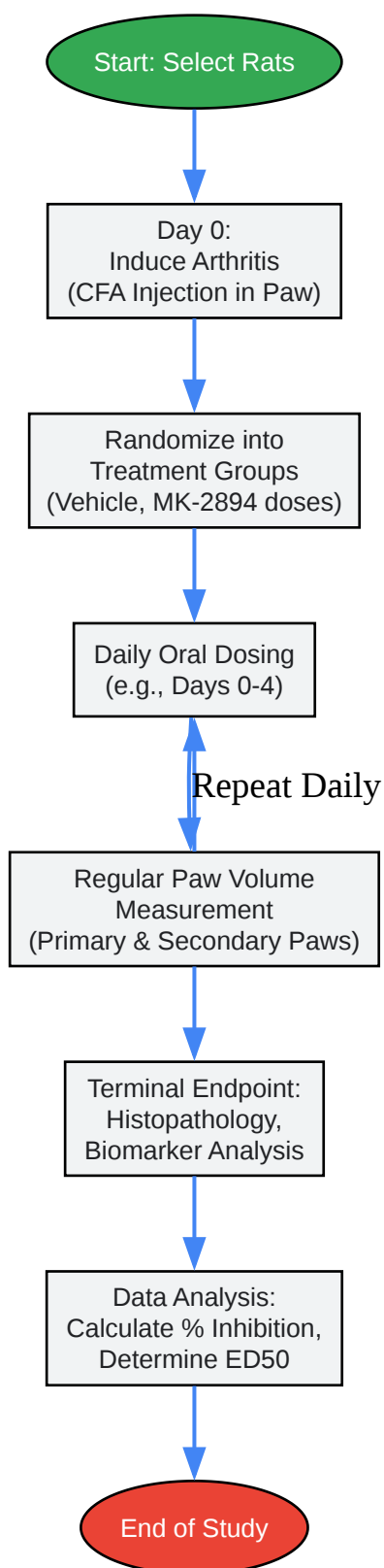
Protocol: Adjuvant-Induced Arthritis (AIA) Model in Rats

- Objective: To evaluate the in vivo anti-inflammatory efficacy of **MK-2894** in a chronic arthritis model.[\[1\]](#)
- Materials:
 - Male Sprague-Dawley or Lewis rats.[\[2\]](#)
 - Complete Freund's Adjuvant (CFA).
 - **MK-2894** formulated for oral administration.
 - Plein-air calipers or plethysmometer for paw volume measurement.
- Procedure:
 - Induction: Induce arthritis by a single subplantar injection of CFA into the right hind paw of the rats on day 0.
 - Treatment: Begin oral administration of **MK-2894** or vehicle control daily, starting from the day of induction or after the establishment of arthritis, for a specified duration (e.g., 5

days).[1]

- Assessment:
 - Measure the volume of both the injected (primary) and contralateral (secondary) hind paws at regular intervals to assess swelling.
 - At the end of the study, other endpoints such as joint histology, inflammatory cell infiltration, and bone erosion can be assessed.
- Analysis: Calculate the percentage inhibition of paw swelling for each dose group compared to the vehicle control group to determine the ED50.

Below is a workflow diagram for the Adjuvant-Induced Arthritis (AIA) model.



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Experimental workflow for the Adjuvant-Induced Arthritis model.

Conclusion

MK-2894 is a well-characterized, potent, and selective EP4 receptor antagonist with a robust preclinical data package supporting its anti-inflammatory and analgesic potential. Its favorable pharmacokinetic and safety profile distinguishes it from traditional NSAIDs. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of targeting the PGE2-EP4 signaling axis.

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